Superior Potency vs. A-769662: ~100-Fold Lower EC50 for AMPK Activation
MK-3903 demonstrates a ~100-fold greater potency than the early-generation AMPK activator A-769662. In direct cell-free assays, MK-3903 activates the AMPK α1β1γ1 complex with an EC50 of 8 nM , whereas A-769662 activates purified rat liver AMPK with an EC50 of 0.8 µM (800 nM) [1]. This difference is critical for achieving robust target engagement at lower, more physiologically relevant concentrations.
| Evidence Dimension | AMPK activation potency (EC50) |
|---|---|
| Target Compound Data | 8 nM (for α1β1γ1 subunit) |
| Comparator Or Baseline | A-769662: 0.8 µM (800 nM) for purified rat liver AMPK |
| Quantified Difference | ~100-fold more potent (8 nM vs. 800 nM) |
| Conditions | Cell-free TR-FRET assay (MK-3903); partially purified rat liver AMPK assay (A-769662) |
Why This Matters
The 100-fold higher potency of MK-3903 translates to lower required concentrations in vitro and in vivo, minimizing off-target risks and enabling more precise studies of AMPK biology.
- [1] Cool B, et al. Identification and characterization of a small molecule AMPK activator that treats key components of type 2 diabetes and the metabolic syndrome. Cell Metab. 2006;3(6):403-16. PMID: 16753576. View Source
